molecular formula C28H22F3N7O B1678881 Nilotinib CAS No. 641571-10-0

Nilotinib

Cat. No. B1678881
M. Wt: 529.5 g/mol
InChI Key: HHZIURLSWUIHRB-UHFFFAOYSA-N
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Description

Nilotinib, also known as Tasigna, is a drug used to treat Philadelphia chromosome positive chronic myeloid leukemia (Ph+ CML) in adults and children . It belongs to the general group of medicines known as antineoplastics or cancer medicines . It interferes with the growth of cancer cells, which are eventually destroyed . It is an aminopyrimidine-derivative that can be used as a selective inhibitor of tyrosine kinase receptors .


Synthesis Analysis

The Novartis synthesis of Nilotinib requires multiple days of reaction, nearly a dozen steps, multiple solvent switching processes, and gives very low yields . An efficient method of synthesizing nilotinib in fewer than four steps, in less than 24 hours, and at >85% yields has been shown by Buchwald and coworkers . An industrially scaled, flow-based synthesis of the Buchwald synthesis of nilotinib has been developed .


Molecular Structure Analysis

Nilotinib was developed using a rational design strategy based on the premise that Bcr-Abl inhibitors more potent and selective than imatinib could be developed by making modest changes in this molecule .


Chemical Reactions Analysis

The Novartis synthesis of Nilotinib requires multiple days of reaction, nearly a dozen steps, multiple solvent switching processes, and gives very low yields . An efficient method of synthesizing nilotinib in fewer than four steps, in less than 24 hours, and at >85% yields has been shown by Buchwald and coworkers .


Physical And Chemical Properties Analysis

Nilotinib has a molecular formula of C28H22F3N7O and a molecular weight of 529.5 g/mol . It is a member of (trifluoromethyl)benzenes, a member of pyrimidines, a member of pyridines, a member of imidazoles, a secondary amino compound and a secondary carboxamide .

Scientific Research Applications

Alzheimer's Disease

Nilotinib, initially approved for leukemia treatment, has shown promise in Alzheimer's disease. A study by (Turner et al., 2020) investigated its safety and impact on biomarkers in Alzheimer's disease. They found it to be safe and potentially capable of altering clinical decline and biomarker profiles in Alzheimer's patients.

Chronic Myeloid Leukemia (CML)

Nilotinib has been pivotal in treating CML. A gene expression study, (Radich et al., 2019), explored its role in achieving deep molecular responses in CML, indicating its significant impact on treatment outcomes.

Parkinson's Disease

Nilotinib's potential in Parkinson's disease has been studied, with evidence suggesting it could alter disease biomarkers. (Pagán et al., 2019) conducted a study showing that Nilotinib might influence dopamine metabolism and reduce inflammation, indicating its potential therapeutic role in Parkinson's disease.

Metastatic Colorectal Cancer

Research has also explored Nilotinib in metastatic colorectal cancer. (Jeitany et al., 2018) found that Nilotinib inhibits human colorectal cancer cell invasion and metastasis, suggesting a new therapeutic strategy for this cancer type.

Bacterial Infections

Nilotinib's pharmacological action extends to bacterial infections. (Hussain et al., 2019) demonstrated its effectiveness against intracellular mycobacterium, indicating its potential as a novel therapeutic remedy for certain infections.

Future Directions

Nilotinib is being investigated for its effects on biomarkers as a potential disease-modifying drug in Parkinson disease . It is also being investigated for its use in treating a benign but painful neoplastic condition known as tenosynovial giant cell tumor (TGCT) .

properties

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZIURLSWUIHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042663
Record name Nilotinib
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Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nilotinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

The solubility ... in aqueous solutions decreases with increasing pH, 2.01e-03 g/L
Record name Nilotinib
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Record name Nilotinib
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Chronic myelogenous leukaemia (CML) is caused by the BCR-ABL oncogene. Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein. Nilotinib fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, over-riding resistance caused by mutations. The ability of AMN107 to inhibit TEL-platelet-derived growth factor receptor-beta (TEL-PDGFRbeta), which causes chronic myelomonocytic leukaemia, and FIP1-like-1-PDGFRalpha, which causes hypereosinophilic syndrome, suggests potential use of AMN107 for myeloproliferative diseases characterised by these kinase fusions (Stover et al, 2005; Weisberg et al, 2005). AMN107 also inhibits the c-Kit receptor kinase, including the D816V-mutated variant of KIT, at pharmacologically achievable concentrations, supporting potential utility in the treatment of mastocytosis, and gastrointestinal stromal tumours (Weisberg et al, 2005; von Bubnoff et al, 2005; Gleixner et al, 2006)., Nilotinib, an inhibitor of Bcr-Abl tyrosine kinase, is an antineoplastic agent. Chronic myelogenous leukemia (CML) is a clonal myeloproliferative disorder characterized by the expansion of hematopoietic cells carrying the Philadelphia chromosome (Ph), resulting from a reciprocal translocation of the long arms of chromosomes 9 and 22. A novel fusion gene is formed, Bcr-Abl, which encodes a constitutively active, cytoplasmic form of protein tyrosine kinase. The unregulated activity of the Abl tyrosine kinase in Bcr-Abl is the cause of CML. Nilotinib is an orally active aminopyrimidine-derivative tyrosine kinase inhibitor that functions through competitive inhibition at the ATP-binding site of Bcr-Abl, leading to the inhibition of tyrosine phosphorylation of proteins that are involved in the intracellular signal transduction that Bcr-Abl mediates., Clinical resistance to imatinib in CML has been attributed to several mechanisms, but point mutations in the Bcr-Abl kinase domain appear to the most common, occurring in 30-90% of patients who develop resistance. The ability of nilotinib to overcome imatinib resistance resulting from Bcr-Abl kinase domain mutations has been demonstrated in vitro. In preclinical studies in cell-line models, nilotinib inhibited most (32 of 33) imatinib-resistant Bcr-Abl kinase domain mutant forms., Nilotinib binds to and stabilizes the inactive conformation of the kinase domain of Abl protein. In vitro, nilotinib inhibited Bcr-Abl mediated proliferation of murine leukemic cell lines and human cell lines derived from patients with Ph+ CML. Under the conditions of the assays, nilotinib was able to overcome imatinib resistance resulting from Bcr-Abl kinase mutations, in 32 out of 33 mutations tested. In vivo, nilotinib reduced the tumor size in a murine Bcr-Abl xenograft model. Nilotinib inhibited the autophosphorylation of the following kinases at IC50 values as indicated: Bcr-Abl (20-60 nM), PDGFR (69 nM), c-Kit (210 nM), CSF-1R (125-250 nM) and DDR (3.7 nM)., It is an important challenge to better understand the mechanisms of tyrosine kinase inhibitors-induced apoptosis in CML cells. Thus, /the authors/ have investigated how this apoptosis can be modulated by extracellular factors. Apoptosis induced by imatinib and nilotinib was determined in BCR-ABL expressing cell lines and primary CML CD34+ cells. Both molecules induced apoptosis of BCR-ABL expressing cells. This apoptosis was inhibited by protein synthesis inhibition in both K562 and CML CD34+ cells. In K562, 80% inhibition of the BCR-ABL auto-phosphorylation by either imatinib or nilotinib induced a two fold increase in Bim-EL expression and induction of apoptosis in 48 hr. Bim accumulation preceded apoptosis induction which was completely abolished by depletion in Bim using shRNA. However, the anti-proliferative effect of imatinib was preserved in Bim-depleted cells. When K562 cells were cultured in a cytokine containing medium, the pro-apoptotic effect of nilotinib was decreased by 68% and this was related to a decrease in Bim-EL dephosphorylation and accumulation. Similarly, the presence of a combination of cytokines inhibited 88% of NIL- and 39% of IMA-induced apoptosis in primary CML CD34+ cells. In conclusion, both nilotinib and imatinib induce apoptosis through Bim accumulation independently of cell cycle arrest. However, the pro-apoptotic effect of both molecules can be attenuated by the presence of cytokines and growth factors, particularly concerning nilotinib. Thus BCR-ABL inhibition restores the cytokine dependence but is not sufficient to induce apoptosis when other signaling pathways are activated., For more Mechanism of Action (Complete) data for Nilotinib (7 total), please visit the HSDB record page.
Record name Nilotinib
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Product Name

Nilotinib

Color/Form

White to slightly yellowish to slightly greenish yellow powder

CAS RN

641571-10-0, 923288-90-8
Record name Nilotinib
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Record name 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide
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Record name 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
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Record name NILOTINIB
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Synthesis routes and methods I

Procedure details

To a 1 liter reactor was fed 40 g of 4-methyl-3-(4-(pyridine-3-yl)pyrimidin-2-ylamino)benzoic acid (0.13 mol), 200 ml of N-methylpyrrolidone (NMP) (5V) and 13 ml of thionyl chloride (0.18 mol). The reactor was heated to 60° C. and maintained at 60° C. for 1.5 hr. After 1.5 hr of heating, 31.5 g of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (0.13 mol) was fed into the reactor. The reactor was then heated to 90° C., and maintained for 30 minutes at this temperature. Then 200 ml (5V) of water was added. The resulting mixture was maintained for 2 hours at 90° C. Then, an additional 240 ml (6V) of N-methylpyrrolidone was added, followed by 26.5 ml of sodium hydroxide (47% aqueous) to raise the pH to 6.5-7. The reactor was then cooled to 40° C. and maintained for 3 hours. The mixture was then filtered and the filter cake was washed with ethanol and water. The washed material was then dried in a vacuum tray oven overnight to provide dry Nilotinib base (62.1 g, Yield 90%)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
31.5 g
Type
reactant
Reaction Step Three
Quantity
26.5 mL
Type
reactant
Reaction Step Four
Quantity
240 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven
Yield
90%

Synthesis routes and methods II

Procedure details

36.0 g 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide hydrochloride is dissolved in a solvent mixture of 576 mL of methanol and 44.61 mL of water at 52° C. The solution is heated up to 64-66° C. in 15 minutes and kept for 5 minutes at 66° C. Then the solution is cooled down at 42° C. in minutes and the solution is seeded. The suspension is kept for 2.5 hours at 42° C., cooled down within 7 hours at 20° C., and maintained at this temperature for 11 hours. The methanol solvate form SC of the hydrochloride salt of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide is obtained.
Quantity
576 mL
Type
solvent
Reaction Step One
Name
Quantity
44.61 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

12 g 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide hydrochloride is dissolved in 192 mL of methanol and 21 ml of water at 52° C. The solution is heated to 64-66° C. in 10 minutes and let stand for 45 minutes. The solution is then cooled down in 3 hours at 0° C. The solution spontaneously crystallized before 0° C.; therefore, the cooling ramp was stopped at 20° C. and let stand with stirring for 2 days. The suspension is cooled down to 0° C. in 2 hours before filtration under vacuum to obtain form A of the hydrochloride salt of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide.

Synthesis routes and methods IV

Procedure details

4.0 g 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide free base is dissolved in 60 mL methanol at 50° C. 1.05 equivalent (688.7 μL) of hydrochloric acid is added as a solution in 2 mL of methanol. The solution is let stand for 60 minutes at 50° C. The solution is cooled down to 42° C. and kept at this temperature for 15 minutes. A suspension of 4 mg of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide hydrochloride in methanol (40 mg)/water (0.4 mg) homogenized for 10 seconds in an ultrasonic bath is added. The suspension is let stand for 2.5 hours at 42° C., then cooled down in 7 hours at 20° C. The suspension remains at 20° C. for 56 hours. The suspension is not filtrated before analysis. The dimethanol solvate form SB of the hydrochloride salt of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide is obtained.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
688.7 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mg
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44,700
Citations
MW Deininger - Clinical cancer research, 2008 - AACR
… 1.7 Amol/L at standard dose of nilotinib (400 mg twice daily) and the … nilotinib binds an inactive conformation of ABL, suggesting that although the binding modes of imatinib and nilotinib …
Number of citations: 111 aacrjournals.org
GL Plosker, DM Robinson - Drugs, 2008 - Springer
… , evaluated nilotinib in … nilotinib and had a follow-up period of ≥6 months. Major cytogenetic response rates did not differ between imatinib-resistant and -intolerant patients, and nilotinib …
Number of citations: 35 link.springer.com
JY Blay, M von Mehren - Seminars in oncology, 2011 - Elsevier
… The purpose of this review is to describe the development of nilotinib, providing a structural explanation for the differential activity of nilotinib and imatinib in GIST. Activity of nilotinib …
Number of citations: 129 www.sciencedirect.com
G Saglio, DW Kim, S Issaragrisil… - … England Journal of …, 2010 - Mass Medical Soc
Background Nilotinib has been shown to be a more potent inhibitor of BCR-ABL than imatinib. We evaluated the efficacy and safety of nilotinib, as compared with imatinib, in patients …
Number of citations: 040 www.nejm.org
G Rosti, F Palandri, F Castagnetti… - Blood, The Journal …, 2009 - ashpublications.org
… Nilotinib has a higher binding affinity and selectivity for BCR-… , Ph + CML patients, received nilotinib at a dose of 400 mg … Nilotinib is safe and very active in early chronic-phase CML. …
Number of citations: 284 ashpublications.org
DL DeRemer, C Ustun, K Natarajan - Clinical therapeutics, 2008 - Elsevier
… Nilotinib has been associated with a prolonged QT interval, and sudden death has been … regimen of nilotinib is 400 mg PO BID on an empty stomach. Conclusions: Nilotinib is an oral …
Number of citations: 223 www.sciencedirect.com
BN Ostendorf, P le Coutre, TD Kim… - Small Molecules in …, 2014 - Springer
… lower in patients on nilotinib 300 mg and nilotinib 400 mg than … nilotinib arms compared with the imatinib arm (94.3, 96.7, and 93.3 % of patients on nilotinib 300 mg twice daily, nilotinib …
Number of citations: 17 link.springer.com
H Kantarjian, F Giles, L Wunderle… - … England Journal of …, 2006 - Mass Medical Soc
… Nilotinib has … Nilotinib was also active in 32 of 33 imatinib-resistant cell lines with mutant ABL kinases. This report summarizes the results of a phase 1 dose-escalation study of nilotinib …
Number of citations: 609 www.nejm.org
PW Manley, P Drueckes, G Fendrich, P Furet… - … et Biophysica Acta (BBA …, 2010 - Elsevier
… of nilotinib as a protein kinase inhibitor. Although an ATP-competitive inhibitor of Abl, nilotinib binds … As a consequence of this, nilotinib exhibits time-dependent inhibition of Abl kinase in …
Number of citations: 255 www.sciencedirect.com
A Quintás-Cardama, H Kantarjian, J Cortes - Clinical Lymphoma Myeloma …, 2012 - Elsevier
… have reviewed the records of all patients treated with nilotinib at our institution to identify patients in whom vascular events developed that were likely associated with nilotinib therapy. …
Number of citations: 151 www.sciencedirect.com

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